molecular formula C47H79N13O18S B1668387 Cephabacin M(sub 6) CAS No. 99313-73-2

Cephabacin M(sub 6)

Cat. No. B1668387
CAS RN: 99313-73-2
M. Wt: 1146.3 g/mol
InChI Key: FGXDXPRKJSRQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephabacin M6 is a new cephem antibiotic of bacterial origin.

Scientific Research Applications

Biosynthesis and Engineering for Novel Antibiotics

Cephabacin M6, part of the cephabacin family of beta-lactam antibiotics, is produced by Lysobacter lactamgenus. Research has focused on the biosynthetic pathway of cephabacins, particularly the upstream region of the gene clusters. This involves understanding the metabolic diversity and engineering new pharmacologically active compounds by modifying the biosynthetic pathway. Key genes involved in biosynthesis include nonribosomal peptide synthetase (NRPS) modules and polyketide synthase (PKS) modules. This research is crucial for the design and discovery of novel antibiotics (Sohn, Nam, & Ryu, 2001).

Antibacterial Activities and Mode of Action

Studies have shown that cephabacin M6 exhibits moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. It has been observed to be stable against cephalosporinases and exhibits inhibitory activity against certain bacterial enzymes. The mode of action includes targeting specific penicillin-binding proteins in bacteria like Escherichia coli and Bacillus subtilis (Nozaki et al., 1985).

Structural Characterization

Research has also focused on the isolation and structural determination of cephabacin M6. This involves detailed spectroscopic analyses and degradation studies to understand its chemical composition. The structure of cephabacin M6 includes a cephem nucleus and a peptide chain bound with an ester bond (Tsubotani et al., 1985).

properties

CAS RN

99313-73-2

Product Name

Cephabacin M(sub 6)

Molecular Formula

C47H79N13O18S

Molecular Weight

1146.3 g/mol

IUPAC Name

3-[[6-amino-4-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C47H79N13O18S/c1-21(2)34(57-38(67)26(11-8-14-48)53-40(69)29(18-61)56-37(66)23(5)50)41(70)54-27(12-9-15-49)39(68)58-35(22(3)4)42(71)55-28(16-31(52)63)30(62)17-33(65)78-19-24-20-79-46-47(77-6,45(76)60(46)36(24)44(74)75)59-32(64)13-7-10-25(51)43(72)73/h21-23,25-30,34-35,46,61-62H,7-20,48-51H2,1-6H3,(H2,52,63)(H,53,69)(H,54,70)(H,55,71)(H,56,66)(H,57,67)(H,58,68)(H,59,64)(H,72,73)(H,74,75)

InChI Key

FGXDXPRKJSRQLP-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O)NC(=O)C(CCCN)NC(=O)C(CO)NC(=O)C(C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O)NC(=O)C(CCCN)NC(=O)C(CO)NC(=O)C(C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cephabacin M6;  Cephabacin M(sub 6); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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